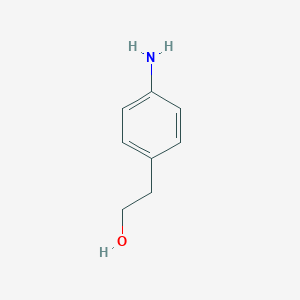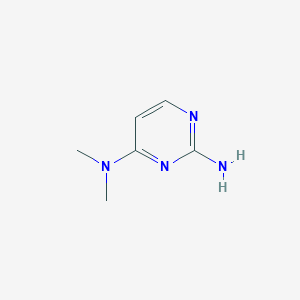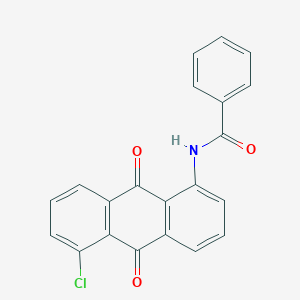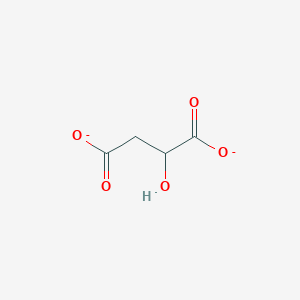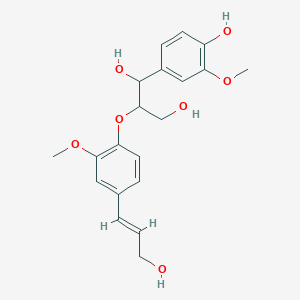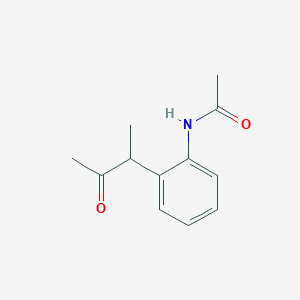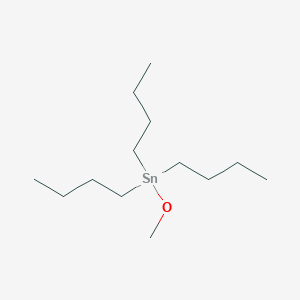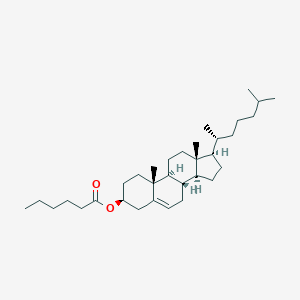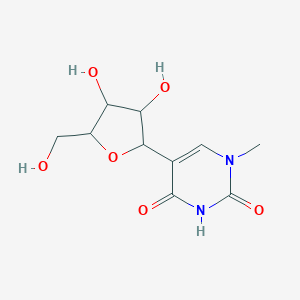
1-甲基假尿苷
描述
1-甲基假尿嘧啶是一种修饰的核苷,近年来由于其在 RNA 治疗和疫苗开发中的应用而备受关注。它是一种假尿嘧啶的甲基化衍生物,假尿嘧啶是转运 RNA (tRNA) 中的一种天然成分。 该化合物以增强合成信使 RNA (mRNA) 的稳定性和翻译效率而闻名,使其成为开发 mRNA 基疫苗(包括针对 COVID-19 的疫苗)的关键要素 .
科学研究应用
1-甲基假尿嘧啶在科学研究中具有广泛的应用:
化学: 它被用作合成修饰 RNA 分子的构建块。
生物学: 该化合物用于涉及 RNA 结构和功能的研究。
医学: 它在 mRNA 疫苗(如针对 COVID-19 的疫苗)的开发中发挥着至关重要的作用,通过增强 mRNA 的稳定性和翻译效率
作用机制
1-甲基假尿嘧啶发挥作用的主要机制是通过稳定 mRNA 分子。通过用 1-甲基假尿嘧啶取代尿嘧啶,修饰的 mRNA 表现出降低的免疫原性和更高的翻译效率。 这是通过提高 mRNA 上的核糖体密度来实现的,这导致更高的蛋白质表达 . 所涉及的分子靶标包括核糖体和各种翻译起始因子 .
生化分析
Biochemical Properties
1-Methylpseudouridine is the methylated derivative of pseudouridine . It is used in in vitro transcription and for the production of RNA vaccines . In vertebrates, it stimulates significantly less activation of the innate immune response compared to uridine, while the translation is stronger . In protein biosynthesis, it is read like uridine and enables comparatively high protein yields .
Cellular Effects
The incorporation of 1-Methylpseudouridine into mRNA results in +1 ribosomal frameshifting, which influences mRNA translation fidelity and triggers off-target immune responses . This modification improved the efficacy of the mRNA coding for the spike protein of COVID-19, becoming a crucial step for developing COVID-19 vaccines .
Molecular Mechanism
1-Methylpseudouridine is incorporated into mRNA, turning off the immune/eIF2α phosphorylation-dependent inhibition of translation, and increases ribosome pausing and density on the mRNA, thus dramatically facilitating the translation process . It is read like uridine in protein biosynthesis, enabling comparatively high protein yields .
Temporal Effects in Laboratory Settings
The effects of 1-Methylpseudouridine on mRNA translation have been observed to cause +1 ribosomal frameshifting . This influences mRNA translation fidelity and triggers off-target immune responses . Despite the widespread use of modified ribonucleotides in mRNA-based therapies and vaccines, their effect on mRNA translation remains elusive .
Metabolic Pathways
1-Methylpseudouridine is a component of transfer RNAs (tRNAs), indicating its involvement in protein synthesis
准备方法
1-甲基假尿嘧啶的合成通常涉及假尿嘧啶的化学甲基化。一种常见的方法包括使用碘甲烷作为甲基化剂。 反应在碱性条件下进行,通常使用氢化钠或碳酸钾作为碱 . 工业生产方法可能涉及更可扩展的工艺,例如酶促甲基化,它提供更高的特异性和产量 .
化学反应分析
1-甲基假尿嘧啶会发生各种化学反应,包括:
氧化: 这种反应可以使用过氧化氢或高锰酸钾等氧化剂进行。
还原: 还原反应可能涉及硼氢化钠等试剂。
取代: 常见的取代反应试剂包括氯或溴等卤化剂.
从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可能产生羟基化衍生物,而取代反应可以将不同的官能团引入分子中 .
相似化合物的比较
1-甲基假尿嘧啶通常与其他修饰的核苷进行比较,例如:
假尿嘧啶: 母体化合物,它也增强 mRNA 稳定性,但程度较低。
N1-甲基尿嘧啶: 另一种甲基化的核苷,具有类似的性质但不同的结构特征。
5-甲基胞嘧啶: 以其在 DNA 甲基化和基因调控中的作用而闻名
1-甲基假尿嘧啶的独特性在于它能够显着降低先天免疫反应的激活,同时保持高翻译效率,使其在 mRNA 疫苗开发的背景下特别有价值 .
属性
IUPAC Name |
5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-12-2-4(9(16)11-10(12)17)8-7(15)6(14)5(3-13)18-8/h2,5-8,13-15H,3H2,1H3,(H,11,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBYMVOUBXYSFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13860-38-3 | |
| Record name | NSC240023 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240023 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


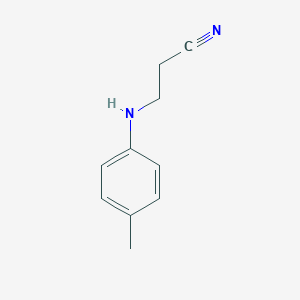
![1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B86751.png)
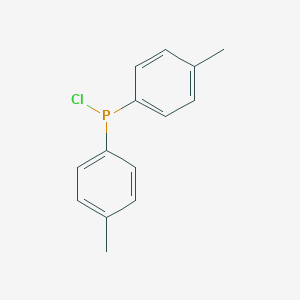
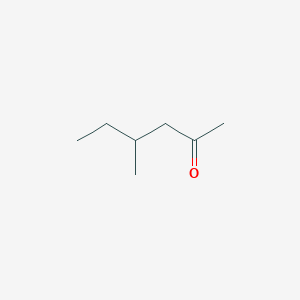
![6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine](/img/structure/B86758.png)
